1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane
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Overview
Description
1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane is a complex organic compound known for its unique chemical structure and properties. It is primarily used in the field of polymer chemistry, particularly in the synthesis of epoxy resins. The compound’s structure includes multiple glycidyl groups, which are reactive sites for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane typically involves the reaction of 5,5-dimethylhydantoin with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of glycidyl groups at the nitrogen atoms of the hydantoin ring. The reaction conditions generally include:
- Temperature: 50-70°C
- Reaction Time: 4-6 hours
- Solvent: Toluene or another suitable organic solvent
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane undergoes several types of chemical reactions, including:
Epoxidation: The glycidyl groups can react with various nucleophiles, leading to ring-opening reactions.
Polymerization: It can undergo polymerization reactions to form epoxy resins.
Substitution: The compound can participate in substitution reactions, particularly at the glycidyl groups.
Common Reagents and Conditions
Epoxidation: Hydrogen peroxide, peracetic acid
Polymerization: Initiators such as benzoyl peroxide, UV light
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Epoxidation: Hydroxylated derivatives
Polymerization: Cross-linked epoxy resins
Substitution: Substituted glycidyl derivatives
Scientific Research Applications
1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of its glycidyl groups. These groups can form covalent bonds with various substrates, leading to the formation of stable products. The molecular targets and pathways involved include:
Covalent Bond Formation: The glycidyl groups react with nucleophiles to form stable covalent bonds.
Cross-linking: In polymerization reactions, the compound forms cross-linked networks, enhancing the mechanical properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
- Bisphenol A diglycidyl ether (BADGE)
- Novolac epoxy resins
- Cycloaliphatic epoxy resins
Uniqueness
1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane is unique due to its multiple glycidyl groups, which provide multiple reactive sites for chemical reactions. This feature enhances its versatility in various applications, particularly in the synthesis of high-performance polymers and resins.
Properties
CAS No. |
38304-52-8 |
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Molecular Formula |
C22H32N4O8 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
3-[3-[4,4-dimethyl-3-(oxiran-2-ylmethyl)-2,5-dioxoimidazolidin-1-yl]-2-(oxiran-2-ylmethoxy)propyl]-5,5-dimethyl-1-(oxiran-2-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H32N4O8/c1-21(2)17(27)23(19(29)25(21)7-14-9-32-14)5-13(31-11-16-12-34-16)6-24-18(28)22(3,4)26(20(24)30)8-15-10-33-15/h13-16H,5-12H2,1-4H3 |
InChI Key |
RXBBSTXUVVVWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CC2CO2)CC(CN3C(=O)C(N(C3=O)CC4CO4)(C)C)OCC5CO5)C |
Origin of Product |
United States |
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